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Dirhodium(ll) Tetrakis(triphenylacetate): A
Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dirhodium(ll) tetrakis(triphenylacetate), with the chemical formula Rh2(O2CCPhs)a4, is a
paddlewheel-type dirhodium(ll) carboxylate complex. This air-stable, blue-green solid serves as
a versatile and highly effective catalyst in a variety of organic transformations. Its sterically
bulky triphenylacetate ligands create a unique chiral environment around the dirhodium core,
enabling high levels of chemo-, regio-, and stereoselectivity. This technical guide provides an
in-depth overview of the physical and chemical properties of dirhodium(Il)
tetrakis(triphenylacetate), its synthesis, and its applications in catalysis, with a focus on
experimental protocols and mechanistic understanding.

Physical and Chemical Properties

Dirhodium(ll) tetrakis(triphenylacetate) is most commonly available as its dichloromethane
adduct. The following tables summarize its key physical and chemical properties.

Table 1: General Properties
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Property

Value

Chemical Formula

CsoHeoOsRh2 (non-adduct)

Molecular Weight 1355.14 g/mol (non-adduct)[1]
68803-79-2 (non-adduct)[1], 142214-04-8
CAS Number ]
(dichloromethane adduct)[2]
Appearance Blue-green solid[2]
Melting Point 260-263 °C
N Soluble in many organic solvents like
Solubility ]
dichloromethane, chloroform, and benzene.
Store at room temperature in a cool, dark place.
Storage

[2](3]

Table 2: Spectroscopic Data

Note: Specific spectroscopic data for dirhodium(ll) tetrakis(triphenylacetate) is not readily

available in the public domain. The data presented below is based on characteristic spectra of

similar dirhodium(ll) carboxylate complexes and the known spectral regions for the functional

groups present.

© 2025 BenchChem. All rights reserved.

2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10237630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10237630/
https://www.researchgate.net/figure/Time-course-UV-vis-spectra-of-05-mM-Rh2m-O2CCH34-in-60-mM-sodium-cacodylate-buffer_fig1_370677988
https://www.researchgate.net/figure/Time-course-UV-vis-spectra-of-05-mM-Rh2m-O2CCH34-in-60-mM-sodium-cacodylate-buffer_fig1_370677988
https://www.researchgate.net/figure/Time-course-UV-vis-spectra-of-05-mM-Rh2m-O2CCH34-in-60-mM-sodium-cacodylate-buffer_fig1_370677988
https://www.researchgate.net/publication/290490411_Application_of_dirhodium_reagent_Rh2OCOCF34_to_the_determination_of_the_absolute_configurations_of_secondary_and_tertiary_alcohols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Technique Characteristic Features

Two characteristic absorption bands are
expected in the visible region. A lower energy

. band (around 600 nm) corresponding to a 6 - 0*
transition and a higher energy band (around 450
nm) attributed to 11(Rh-O) - o*(Rh-O)

transitions.

Strong asymmetric and symmetric carboxylate
stretching frequencies (va(COO) and vs(COQO))
are expected in the regions of ~1580-1650 cm~1
and ~1400-1450 cm™1, respectively. The large
Infrared (IR) separation between these bands is
characteristic of the bridging bidentate
coordination of the carboxylate ligands.
Aromatic C-H stretching and bending vibrations

from the phenyl groups will also be present.

Due to the diamagnetic nature of the Rhz(ll,II)
core, sharp NMR signals are expected. In 1H
NMR, the aromatic protons of the

] triphenylacetate ligands would appear in the

Nuclear Magnetic Resonance (NMR) ] ) ]

downfield region (typically 7.0-8.0 ppm). In 13C
NMR, distinct signals for the carboxylate carbon,
the quaternary carbon, and the aromatic

carbons would be observed.

Table 3: Electrochemical Data

Note: Specific electrochemical data for dirhodium(ll) tetrakis(triphenylacetate) is not readily
available. The data below is generalized from studies on other dirhodium(ll) carboxylates.
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Technique Observation

Dirhodium(ll) carboxylates typically exhibit a
reversible one-electron oxidation process
Cyclic Voltammetry corresponding to the Rhz(Il,11)/Rhz(1l,111) redox
couple. The potential of this oxidation is
influenced by the electron-donating or -

withdrawing nature of the carboxylate ligands.

Synthesis and Handling
Experimental Protocol: Synthesis of Dirhodium(il)
Tetrakis(triphenylacetate)

This procedure is adapted from standard ligand exchange reactions for the synthesis of
dirhodium(Il) carboxylates.

Materials:

Dirhodium(ll) tetraacetate dihydrate [Rh2(OAc)4(H20)2]

Triphenylacetic acid

Chlorobenzene

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

o A mixture of dirhodium(ll) tetraacetate dihydrate and a 5-fold molar excess of triphenylacetic
acid is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stir
bar.

¢ Chlorobenzene is added to the flask to create a suspension.

e The reaction mixture is refluxed under an inert atmosphere (e.g., argon) for 24-48 hours. The
progress of the reaction can be monitored by the color change of the solution and by thin-
layer chromatography.
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During the reflux, the acetic acid formed is distilled off with the solvent.
After the reaction is complete, the mixture is cooled to room temperature.
The solvent is removed under reduced pressure.

The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any
unreacted triphenylacetic acid.

The blue-green solid product, dirhodium(ll) tetrakis(triphenylacetate), is then dried under
vacuum. Recrystallization from a solvent mixture like dichloromethane/hexane can be
performed for further purification.
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Caption: Synthetic workflow for dirhodium(ll) tetrakis(triphenylacetate).
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Catalytic Applications

Dirhodium(ll) tetrakis(triphenylacetate) is a prominent catalyst for a range of organic
transformations, primarily involving carbene and nitrene intermediates generated from diazo
compounds and their analogues. The bulky triphenylacetate ligands play a crucial role in
controlling the selectivity of these reactions.

C-H Functionalization

A key application of this catalyst is in the functionalization of C-H bonds, a process that allows
for the direct conversion of these otherwise inert bonds into new functional groups.

Experimental Protocol: General Procedure for Dirhodium(ll) Tetrakis(triphenylacetate)
Catalyzed C-H Amination

This protocol is a general representation based on published procedures for dirhodium-
catalyzed C-H amination reactions.

Materials:

Substrate containing the C-H bond to be functionalized

Aminating agent (e.g., an organic azide or a hydroxylamine derivative)

Dirhodium(ll) tetrakis(triphenylacetate) (catalyst)

Anhydrous solvent (e.g., dichloromethane, benzene, or toluene)

Inert atmosphere (Argon or Nitrogen)

Procedure:

o To a flame-dried Schlenk flask under an inert atmosphere, add the substrate and the
dirhodium(ll) tetrakis(triphenylacetate) catalyst (typically 0.5-2 mol%).

o Dissolve the solids in the anhydrous solvent.
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To this solution, add the aminating agent, either neat or as a solution in the same solvent,
dropwise over a period of several hours using a syringe pump. The slow addition is crucial to
maintain a low concentration of the reactive intermediate and minimize side reactions.

Stir the reaction mixture at the desired temperature (ranging from room temperature to
reflux) and monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to isolate the aminated

product.
Rh2(0O2CCPhs)a

Diazo Compound

Substrate (R'-H) - Product

Rh(II)-Carbene
Intermediate

Product (R-R")

Click to download full resolution via product page

Caption: Generalized catalytic cycle for a C-H functionalization reaction.
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Cyclopropanation

Dirhodium(ll) tetrakis(triphenylacetate) is also an effective catalyst for the cyclopropanation of
alkenes with diazo compounds. The steric bulk of the ligands influences the diastereoselectivity
of the cyclopropane products.

Experimental Protocol: General Procedure for Dirhodium(ll) Tetrakis(triphenylacetate)
Catalyzed Cyclopropanation

This is a general procedure based on established methods for dirhodium-catalyzed
cyclopropanation.

Materials:

Alkene

Diazo compound (e.g., ethyl diazoacetate)

Dirhodium(ll) tetrakis(triphenylacetate) (catalyst)

Anhydrous solvent (e.g., dichloromethane)

Inert atmosphere (Argon or Nitrogen)
Procedure:

¢ In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkene and the
dirhodium(ll) tetrakis(triphenylacetate) catalyst (typically 0.1-1 mol%) in the anhydrous
solvent.

e Add the diazo compound to the stirred solution via a syringe pump over several hours at a
controlled temperature (often room temperature).

e Monitor the reaction by TLC or GC until the starting materials are consumed.

e Once the reaction is complete, concentrate the mixture under reduced pressure.
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» Purify the residue by flash column chromatography on silica gel to afford the cyclopropane
product.

Safety and Handling

Dirhodium(ll) tetrakis(triphenylacetate) should be handled in a well-ventilated fume hood. Wear
appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to
the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Dirhodium(ll) tetrakis(triphenylacetate) is a powerful and versatile catalyst for a range of
important organic transformations. Its unique steric and electronic properties, imparted by the
triphenylacetate ligands, provide excellent control over selectivity. This guide has provided a
summary of its key properties, synthetic methods, and catalytic applications, offering a valuable
resource for researchers in organic synthesis, catalysis, and drug development. Further
exploration of its catalytic potential in novel transformations is an active area of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Design, Synthesis, and Evaluation of Extended C4—-Symmetric Dirhodium
Tetracarboxylate Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Physical and chemical properties of dirhodium(ll)
tetrakis(triphenylacetate)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12058784#physical-and-chemical-properties-of-
dirhodium-ii-tetrakis-triphenylacetate]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b12058784?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10237630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10237630/
https://www.researchgate.net/figure/Time-course-UV-vis-spectra-of-05-mM-Rh2m-O2CCH34-in-60-mM-sodium-cacodylate-buffer_fig1_370677988
https://www.researchgate.net/publication/290490411_Application_of_dirhodium_reagent_Rh2OCOCF34_to_the_determination_of_the_absolute_configurations_of_secondary_and_tertiary_alcohols
https://www.benchchem.com/product/b12058784#physical-and-chemical-properties-of-dirhodium-ii-tetrakis-triphenylacetate
https://www.benchchem.com/product/b12058784#physical-and-chemical-properties-of-dirhodium-ii-tetrakis-triphenylacetate
https://www.benchchem.com/product/b12058784#physical-and-chemical-properties-of-dirhodium-ii-tetrakis-triphenylacetate
https://www.benchchem.com/product/b12058784#physical-and-chemical-properties-of-dirhodium-ii-tetrakis-triphenylacetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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